molecular formula C13H16F2N2O4 B7353761 5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide

5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide

Katalognummer B7353761
Molekulargewicht: 302.27 g/mol
InChI-Schlüssel: TVFLCKCOSCTUMB-RFSDDRETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide, also known as Compound A, is a small molecule drug that has shown promising results in various scientific research applications. This compound has gained significant attention due to its potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

The mechanism of action of 5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A is not fully understood, but studies suggest that it works by targeting multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and immune response. This compound A has been shown to inhibit the activity of several key enzymes and transcription factors, including NF-κB, STAT3, and AKT, which are known to play a critical role in these processes.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound A can induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound A can suppress tumor growth, reduce inflammation, and modulate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A has several advantages for lab experiments, including its potent anti-tumor activity, broad-spectrum activity against different cancer cell lines, and potential anti-inflammatory and immunomodulatory effects. However, there are also some limitations to using this compound A in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult to obtain pure and potent samples. Additionally, the mechanism of action of this compound A is not fully understood, which can make it challenging to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for the study of 5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A. One direction is to further investigate its mechanism of action to better understand how it works and identify potential targets for drug development. Another direction is to explore its potential therapeutic benefits in other disease areas, such as autoimmune disorders and neurodegenerative diseases. Additionally, researchers could investigate the use of this compound A in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Conclusion
In conclusion, this compound A is a small molecule drug that has shown promising results in various scientific research applications. Its potent anti-tumor activity, potential anti-inflammatory and immunomodulatory effects, and broad-spectrum activity against different cancer cell lines make it a promising therapeutic agent for the treatment of cancer and other diseases. Further research is needed to better understand its mechanism of action and explore its potential therapeutic benefits in other disease areas.

Synthesemethoden

5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 2,6-difluorobenzonitrile and 3,4-dihydroxycyclohexanone to form a key intermediate, which is then reacted with pyridine-2-carboxylic acid to produce this compound A. The synthesis of this compound A is a complex process that requires careful attention to detail to ensure the purity and potency of the final product.

Wissenschaftliche Forschungsanwendungen

5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide A has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the most promising applications of this compound A is in the treatment of cancer. Studies have shown that this compound A has potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound A has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer properties, this compound A has also been studied for its potential anti-inflammatory and immunomodulatory effects. Studies have shown that this compound A can suppress the production of pro-inflammatory cytokines and chemokines, reduce inflammation, and modulate the immune response. These findings suggest that this compound A may be a promising therapeutic agent for the treatment of inflammatory and autoimmune disorders.

Eigenschaften

IUPAC Name

5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O4/c14-13(15)21-8-2-3-9(16-6-8)12(20)17-7-1-4-10(18)11(19)5-7/h2-3,6-7,10-11,13,18-19H,1,4-5H2,(H,17,20)/t7?,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFLCKCOSCTUMB-RFSDDRETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1NC(=O)C2=NC=C(C=C2)OC(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]([C@@H]1O)O)NC(=O)C2=NC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.